molecular formula C10H5ClF3NO B1404139 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone CAS No. 1119282-66-4

1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1404139
CAS No.: 1119282-66-4
M. Wt: 247.6 g/mol
InChI Key: BJHNBWVRFDXMNQ-UHFFFAOYSA-N
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Description

1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

  • Antibacterial and Antifungal Compounds Synthesis : A study demonstrated the synthesis of derivatives involving 1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone, which showed significant antibacterial and antifungal activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Sujatha, Shilpa, & Gani, 2019).

Synthetic Routes and Chemical Transformations

  • Synthesis of Substituted Indoles and Indolines : Research indicated the potential of this compound derivatives in synthesizing substituted indoles and indolines. These compounds were formed through intramolecular [4 + 2] cycloadditions and further oxidations, showcasing a versatile method for creating complex indole structures (Dunetz & Danheiser, 2005).

  • Chemoenzymatic Synthesis of Odanacatib Precursor : A study focused on the chemical synthesis of a series of 1-aryl-2,2,2-trifluoroethanones, including derivatives similar to this compound, to study their bioreduction for potential pharmaceutical applications. This research played a role in developing a stereoselective route towards Odanacatib, an inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

  • Friedel–Crafts Acylation for Alzheimer’s Disease Treatment : Research into the preparation of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, a derivative of this compound, was conducted for its potential use in treating Alzheimer’s disease. The study focused on optimizing Friedel–Crafts acylation reactions and addressing separation challenges for effective production (Wolf, 2008).

Novel Compound Synthesis and Applications

  • Creation of Novel Compounds with Biological Activity : A study involved the synthesis of novel compounds using a strategic synthesis approach, starting with this compound derivatives. These compounds exhibited good antimicrobial activities against various bacteria and fungi, showing their potential as therapeutic agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Photochromic and Optical Applications

  • Photochromic Organic Compounds : Fluorinated indolylfulgides, including derivatives of this compound, have been studied for their photochromic properties. These compounds are potential candidates for use in optical memory media and optical switches, demonstrating the versatility of this chemical structure in advanced material science (Wolak et al., 2002).

Properties

IUPAC Name

1-(4-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNBWVRFDXMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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